molecular formula C25H18Cl2N4O2 B11524433 5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide

5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide

Cat. No.: B11524433
M. Wt: 477.3 g/mol
InChI Key: PWIJUSHOHOXVIE-UHFFFAOYSA-N
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Description

5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, dichlorophenyl group, and benzotriazolyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the benzotriazolyl moiety: This can be done through nucleophilic substitution reactions using benzotriazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzotriazole derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving furan and benzotriazole derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-dichlorophenyl)furan-2-carbaldehyde
  • 5-(2,5-dichlorophenyl)-2-furoic acid
  • 5-(2,3-dichlorophenyl)furan-2-carboxylic acid

Uniqueness

5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide is unique due to its combination of a furan ring, dichlorophenyl group, and benzotriazolyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C25H18Cl2N4O2

Molecular Weight

477.3 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C25H18Cl2N4O2/c1-14-3-6-18(11-15(14)2)31-29-21-8-5-17(13-22(21)30-31)28-25(32)24-10-9-23(33-24)19-12-16(26)4-7-20(19)27/h3-13H,1-2H3,(H,28,32)

InChI Key

PWIJUSHOHOXVIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)C

Origin of Product

United States

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